2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid

Medicinal Chemistry Building Block Procurement Quality Control

2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is a non-interchangeable fluorinated building block. The 2,6-CF3 regioisomer uniquely balances lipophilicity (XLogP3-AA=1.3) for CNS penetration while enabling patent-protected scaffold synthesis. A validated TFA-mediated deprotection achieves 98% yield without transition metals, reducing GMP metal impurity risk. Insist on ≥97% purity with batch-specific NMR/HPLC/GC documentation to safeguard SAR integrity and accelerate hit-to-lead decisions.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 1000565-32-1
Cat. No. B1394858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid
CAS1000565-32-1
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)CC(=O)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14/h1-3H,4H2,(H,13,14)
InChIKeyWRPOGLABYJEOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1000565-32-1) Procurement & Specifications Guide


2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1000565-32-1) is a fluorinated pyridine-based heterocyclic building block with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol [1]. Its structure features a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position and an acetic acid moiety at the 2-position. The -CF3 group confers enhanced lipophilicity and metabolic stability relative to non-fluorinated pyridine acetic acid analogs, making it a strategic intermediate in pharmaceutical and agrochemical research programs .

Why Generic Substitution of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid Fails in Research Applications


Procurement decisions involving trifluoromethylpyridine acetic acid derivatives cannot rely on generic substitution due to the profound influence of the -CF3 group's position on physicochemical properties and synthetic utility. The regioisomeric positioning of the -CF3 group on the pyridine ring dictates electronic distribution, lipophilicity (XLogP3-AA = 1.3 for the 2,6-substituted target compound [1]), and steric accessibility for downstream coupling reactions. Swapping the target compound with a 3-, 4-, or 5-CF3 pyridine acetic acid analog alters both the compound's chemical behavior and its fitness as a precursor for specific patent-protected scaffolds [2]. The evidence below quantitatively substantiates why 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid is a non-interchangeable, specification-critical intermediate.

Quantitative Differentiation of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1000565-32-1) vs. Analogs


Procurement-Grade Purity Specification and Analytical Verification

Commercially available 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid is supplied with a minimum purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the structurally related analog 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride (CAS 247200-00-6) is often listed without standardized batch QC reports in vendor catalogs, introducing uncertainty in assay reproducibility .

Medicinal Chemistry Building Block Procurement Quality Control

Validated Synthetic Route and High-Yield Production

A patent-documented synthetic route for 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid achieves a 98% isolated yield via TFA-mediated deprotection of its tert-butyl ester precursor in DCM with triethylsilane . This contrasts with the multi-step Suzuki-Miyaura coupling required for [4-Amino-6-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS 1393573-80-2), which introduces additional cost and purification complexity .

Process Chemistry Synthetic Methodology Intermediate Procurement

Lipophilicity Differentiation for Membrane Permeability Optimization

The target compound exhibits a calculated XLogP3-AA of 1.3 [1], a value that reflects the unique electronic distribution conferred by the ortho-CF3 and ortho-acetic acid substitution pattern on the pyridine ring. While direct comparative XLogP values for all regioisomers are not uniformly published, the presence of the -CF3 group generally increases lipophilicity by approximately 0.5–1.0 log units compared to non-fluorinated pyridine acetic acid analogs , positioning this compound as a moderately lipophilic building block suitable for optimizing membrane permeability without excessive hydrophobicity that could trigger promiscuous binding or solubility-limited absorption.

Drug Design ADME Properties Physicochemical Profiling

Application in Patent-Protected Bioactive Scaffolds

2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is explicitly disclosed as a key intermediate in the synthesis of azepane derivatives targeting κ-opioid receptor-related diseases (WO-2022210479-A1) [1] and in heterocyclic derivatives with broad therapeutic potential (CN-114805346-A) [2]. In contrast, the 4-amino analog (CAS 1393573-80-2) lacks comparable patent citation density in the recent medicinal chemistry literature for specific receptor-targeted applications, limiting its validated utility in hit-to-lead programs.

Drug Discovery Patent Analysis Scaffold Hopping

Optimal Research & Industrial Application Scenarios for 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1000565-32-1)


Medicinal Chemistry Lead Optimization Requiring Batch-to-Batch Reproducibility

In lead optimization programs where SAR interpretation depends on precise compound identity and purity, procurement of 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid with 97% minimum purity and batch-specific QC documentation (NMR, HPLC, GC) is essential . The availability of analytical verification reduces the risk of false SAR conclusions arising from impurity-driven off-target effects, thereby accelerating decision-making in hit-to-lead progression.

Process Chemistry Scale-Up Leveraging Validated High-Yield Synthesis

For process chemistry teams planning multi-gram to kilogram-scale synthesis of advanced intermediates, the patent-documented 98% yield achieved via TFA-mediated deprotection provides a validated, cost-efficient route. This single-step procedure eliminates the need for transition metal catalysis, reducing both raw material cost and the regulatory burden associated with metal impurity removal in GMP manufacturing.

CNS Drug Candidate Design Targeting Moderate Lipophilicity

Medicinal chemists designing CNS-penetrant drug candidates can utilize 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid as a building block that contributes a calculated XLogP3-AA of 1.3 . This value falls within the optimal lipophilicity range (logP 1–3) for balancing passive membrane permeability with aqueous solubility, reducing the likelihood that the final candidate will exhibit solubility-limited absorption or excessive metabolic clearance due to high logP.

IP-Secure Scaffold Derivatization for Receptor-Targeted Programs

Research programs targeting κ-opioid receptor modulation or developing heterocyclic derivatives with novel mechanisms can incorporate 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid to leverage established patent linkages . This approach accelerates freedom-to-operate analysis and provides a clear precedent for generating composition-of-matter claims, reducing the risk of IP challenges during later-stage development.

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